molecular formula C21H24N4O3 B2843036 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1448122-62-0

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2843036
CAS No.: 1448122-62-0
M. Wt: 380.448
InChI Key: WHMSLBBQVYNQCQ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a cyclopentyl group, a tetrahydroindazole moiety, a furan ring, and an isoxazole carboxamide group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

  • Formation of the Tetrahydroindazole Core: : The synthesis begins with the preparation of the 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a cyclopentanone.

  • Attachment of the Isoxazole Ring: : The next step involves the formation of the isoxazole ring. This can be done through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

  • Coupling with the Furan Ring: : The final step is the coupling of the furan ring to the isoxazole carboxamide. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for efficiency and cost-effectiveness. This might involve:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be used to study its interactions with various biological targets, potentially leading to the discovery of new biochemical pathways or mechanisms.

Medicine

In medicinal chemistry, N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-21(16-12-20(28-24-16)19-10-5-11-27-19)22-13-17-15-8-3-4-9-18(15)25(23-17)14-6-1-2-7-14/h5,10-12,14H,1-4,6-9,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMSLBBQVYNQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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